![molecular formula C10H11NO3 B1523509 Benzene, 1-(3-buten-1-yloxy)-3-nitro- CAS No. 374588-08-6](/img/structure/B1523509.png)
Benzene, 1-(3-buten-1-yloxy)-3-nitro-
Overview
Description
Benzene, 1-(3-buten-1-yloxy)-3-nitro- (C9H9NO3), is an organic compound that is widely used in the synthesis of pharmaceuticals and other products. It is an aromatic compound, meaning it contains a six-membered ring of carbon atoms. Benzene is an important intermediate in the synthesis of many organic compounds, and it is also used as a solvent for various purposes.
Scientific Research Applications
Anion Transport and Chemical Transformations
Benzene derivatives, particularly those modified with strong electron-withdrawing substituents such as nitro groups, have shown to significantly enhance anion transport activities. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing electron-withdrawing substituents, including nitro groups, exhibited up to 789-fold increase in anionophoric activity, emphasizing the role of electron-withdrawing groups in facilitating anion exchange processes (Chen-Chen Peng et al., 2016).
Catalytic Activity in Organic Synthesis
In organic synthesis, the presence of nitro and other functional groups on benzene rings has been exploited for various catalytic activities. For example, gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols was efficiently mediated by derivatives of benzene, leading to the selective formation of alkyl allylic ethers, demonstrating the versatility of benzene derivatives in facilitating regio- and stereoselective syntheses (Zhibin Zhang & R. Widenhoefer, 2008).
Photocatalytic Oxidation and Environmental Applications
The photocatalytic oxidation of benzene and its derivatives, including those with nitro substituents, underlines the potential of these compounds in environmental remediation processes. Specifically, the study on the selective oxidation of aromatic compounds on zeolites using nitrous oxide as a mild oxidant demonstrated the capability of nitro-substituted benzene derivatives to undergo transformations leading to valuable phenolic products, offering a green route for the synthesis of hydroxylated aromatic compounds (L. Kustov et al., 2000).
Electron Spin Resonance Studies and Radical Chemistry
The study of nitroxyl radicals, particularly those derived from benzene with nitro substituents, provides insights into radical chemistry and electron spin resonance (ESR) spectroscopy. Research into imide-N-oxyl radicals, a subclass of nitroxyl radicals catalyzing selective oxidation, revealed their utility in understanding the electronic structure and behavior of radicals, contributing to the development of novel catalysts for oxidation reactions (I. Krylov et al., 2016).
properties
IUPAC Name |
1-but-3-enoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHJJPDYDVFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(3-buten-1-yloxy)-3-nitro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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